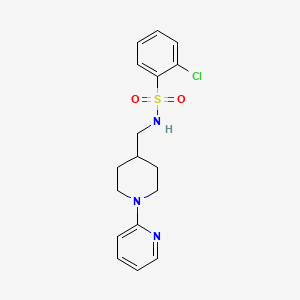

2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

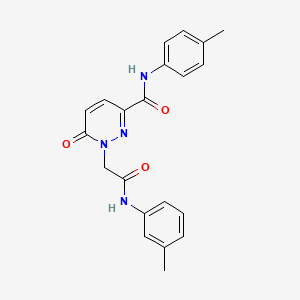

2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 2-CPB and is a sulfonamide derivative. The chemical structure of 2-CPB is shown below:

科学研究应用

Organic Synthesis

Imidazole derivatives serve as versatile building blocks in organic synthesis. Researchers have used them to create complex molecules with specific functionalities. Here’s an application related to synthesis:

- Hydromethylation : Imidazole-containing compounds can participate in hydromethylation reactions, leading to valuable products. For instance, they’ve been applied to methoxy-protected Δ8-THC and cholesterol .

Sustainable Chemistry

Efforts to develop sustainable synthetic methods have led to innovative approaches. Our compound can contribute to this field:

- Electro-Oxidative Ring Opening : Researchers have reported an electro-oxidative method for the ring opening of imidazopyridine derivatives. This mild protocol produces N-(pyridin-2-yl)amide derivatives, demonstrating good functional group tolerance .

Kinase Inhibition

Imidazole-based compounds have shown promise as kinase inhibitors. Here’s a relevant application:

- Dual ALK and ROS1 Inhibition : A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors for ALK and ROS1 kinases. These compounds hold potential in cancer therapy .

Computational Chemistry

Lastly, computational studies can provide insights into our compound’s behavior:

Synthesis and therapeutic potential of imidazole containing compounds Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov alkene hydromethylation Easy Access to N-(Pyridin-2-yl)benzamides through Electro-Oxidative Ring Opening Piperidine Derivatives: Recent Advances in Medicinal Chemistry

属性

IUPAC Name |

2-chloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2S/c18-15-5-1-2-6-16(15)24(22,23)20-13-14-8-11-21(12-9-14)17-7-3-4-10-19-17/h1-7,10,14,20H,8-9,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJSSJAUXARVMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(dimethylamino)propyl)-3-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411307.png)

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B2411308.png)

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2411311.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B2411313.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2411318.png)

![Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B2411319.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2411326.png)

![methyl 5-((8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2411327.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2411329.png)